molecular formula C15H5F17O2 B14457978 4-(Heptadecafluorooctyl)benzoic acid CAS No. 74701-33-0

4-(Heptadecafluorooctyl)benzoic acid

Cat. No.: B14457978
CAS No.: 74701-33-0
M. Wt: 540.17 g/mol
InChI Key: AIOWABGMWFAARU-UHFFFAOYSA-N
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Description

4-(Heptadecafluorooctyl)benzoic acid is a perfluorinated alkyl-substituted benzoic acid derivative. The compound features a fully fluorinated octyl chain (C8F17) attached to the para position of a benzoic acid moiety. This structural configuration confers unique physicochemical properties, including extreme hydrophobicity, chemical inertness, and thermal stability, which are characteristic of per- and polyfluoroalkyl substances (PFAS). These properties make it relevant in applications such as surfactants, coatings, and specialty polymers .

The molecular formula of 4-(Heptadecafluorooctyl)benzoic acid is C15H5F17O2, with an approximate molecular weight of 540–550 g/mol.

Properties

CAS No.

74701-33-0

Molecular Formula

C15H5F17O2

Molecular Weight

540.17 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzoic acid

InChI

InChI=1S/C15H5F17O2/c16-8(17,6-3-1-5(2-4-6)7(33)34)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4H,(H,33,34)

InChI Key

AIOWABGMWFAARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptadecafluorooctyl)benzoic acid typically involves the reaction of heptadecafluorooctyl iodide with a benzoic acid derivative under specific conditions. One common method includes:

    Starting Materials: Heptadecafluorooctyl iodide and a benzoic acid derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-(Heptadecafluorooctyl)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Heptadecafluorooctyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Perfluorinated carboxylates.

    Reduction: 4-(Heptadecafluorooctyl)benzyl alcohol.

    Substitution: Nitro- or halogen-substituted derivatives of 4-(Heptadecafluorooctyl)benzoic acid.

Scientific Research Applications

4-(Heptadecafluorooctyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to its unique fluorinated structure.

    Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.

    Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 4-(Heptadecafluorooctyl)benzoic acid is largely dependent on its interaction with biological membranes and proteins. The extensive fluorination of the alkyl chain imparts unique properties such as:

    Hydrophobicity: Enhances its ability to interact with lipid bilayers.

    Protein Binding: The aromatic ring can interact with specific amino acid residues in proteins, potentially altering their function.

Comparison with Similar Compounds

4-(Heptafluoroisopropyl)benzoic Acid

  • Molecular Formula : C10H5F7O2
  • Molecular Weight : 290.13 g/mol
  • Key Properties : Shorter fluorinated chain (C3F7) compared to the heptadecafluorooctyl group, resulting in lower hydrophobicity and environmental persistence. Used in niche applications requiring moderate fluorination .

3-Fluoro-4-(hexadecyloxy)benzoic Acid

  • Molecular Formula : C23H35FO3
  • Molecular Weight : 386.52 g/mol
  • Key Properties : Combines a single fluorine atom with a long alkyl chain (C16H33O). Exhibits surfactant properties but lacks the extreme stability of perfluorinated chains. Applications include pharmaceutical intermediates and personal care products .

4-(4-Fluorophenoxy)benzoic Acid

  • Molecular Formula : C13H9FO3
  • Molecular Weight : 244.21 g/mol
  • Key Properties: Contains a fluorinated aromatic substituent (phenoxy group). Less hydrophobic than alkyl-fluorinated analogs, with applications in organic synthesis and material science .

Hydroxy-Substituted Benzoic Acids

4-Hydroxybenzoic Acid

  • Molecular Formula : C7H6O3
  • Molecular Weight : 138.12 g/mol
  • Key Properties : Lacks fluorination; widely used as a preservative and intermediate in polymer production. Polar due to hydroxyl group, contrasting with the hydrophobicity of fluorinated analogs .

2,4-Dihydroxybenzoic Acid

  • Molecular Formula : C7H6O4
  • Molecular Weight : 154.12 g/mol
  • Key Properties : Two hydroxyl groups enhance solubility in polar solvents. Found in natural products and used in pharmaceutical research .

Other Substituted Benzoic Acids

4-(Methoxycarbonyl)benzoic Acid

  • Molecular Formula : C9H8O4
  • Molecular Weight : 180.16 g/mol
  • Key Properties: Contains an ester functional group.

4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

  • Molecular Formula : C10H10O5
  • Molecular Weight : 210.18 g/mol
  • Key Properties : Hydrophilic substituent (hydroxyethoxy group) enhances water solubility. Applications include polymer modification and biomedical materials .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Applications Environmental Impact
4-(Heptadecafluorooctyl)benzoic acid C15H5F17O2 540–550 17 Surfactants, coatings High persistence, bioaccumulation
4-(Heptafluoroisopropyl)benzoic acid C10H5F7O2 290.13 7 Specialty fluorinated materials Moderate persistence
4-Hydroxybenzoic acid C7H6O3 138.12 0 Preservatives, polymers Low environmental risk
4-(Methoxycarbonyl)benzoic acid C9H8O4 180.16 0 Peptide synthesis, HPLC Biodegradable

Research Findings and Environmental Considerations

  • PFAS Concerns : 4-(Heptadecafluorooctyl)benzoic acid, as a long-chain PFAS, faces regulatory scrutiny due to its environmental persistence and toxicity. Shorter-chain alternatives (e.g., C6F13-based compounds) are being developed to mitigate these issues .
  • Synthetic Utility : Fluorinated benzoic acids are critical in creating water- and oil-repellent materials. However, their stability complicates degradation in wastewater treatment systems .
  • Biomedical Relevance: Non-fluorinated analogs like 4-hydroxybenzoic acid are safer for pharmaceuticals, whereas fluorinated versions are restricted to non-biomedical uses .

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